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molecular formula C14H10F3N5S B8603915 5-[3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-amine

5-[3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-amine

Cat. No. B8603915
M. Wt: 337.33 g/mol
InChI Key: HKXGRNDTALFOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735417B2

Procedure details

To a suspension of tert-butyl[5-(3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]carbamate (56 mg, 0.128 mmol) in CH2Cl2 (2 mL) at room temperature, under nitrogen, was added trifluoroacetic acid (0.197 mL, 2.56 mmol). The mixture was stirred at room temperature for 17 hours and concentrated to dryness. The residue was partitioned between ethyl acetate and 5% NaHCO3. The aqueous layer was extracted twice with ethyl acetate and the combined organic fractions were washed with water and brine, dried over Na2SO4 and concentrated. The product was purified by column chromatography on silica gel (ethyl acetate/dichloromethane) to afford N-[3-(2-amino-1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)-pyrimidin-2-amine (30.1 mg, 69.7%) as a beige solid. APCI [M+H]+ m/z 338.1 1H NMR (400 MHz, Acetone-d6): δ 9.21 (br s, 1H); 8.82 (d, J=4.9 Hz, 1H); 8.12 (s, 1H); 7.67 (d, J=8.2 Hz, 1H); 7.37 (s, 1H); 7.33 (t, J=8.0 Hz, 1H); 7.24 (d, J=4.9 Hz, 1H); 7.18 (d, J=7.8 Hz, 1H); 6.48-6.41 (m, 2H). rhSYK activity=+++
Name
tert-butyl[5-(3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]carbamate
Quantity
56 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.197 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[S:9][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([NH:19][C:20]3[N:25]=[C:24]([C:26]([F:29])([F:28])[F:27])[CH:23]=[CH:22][N:21]=3)[CH:14]=2)=[CH:11][N:12]=1)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:7][C:8]1[S:9][C:10]([C:13]2[CH:14]=[C:15]([NH:19][C:20]3[N:25]=[C:24]([C:26]([F:29])([F:28])[F:27])[CH:23]=[CH:22][N:21]=3)[CH:16]=[CH:17][CH:18]=2)=[CH:11][N:12]=1

Inputs

Step One
Name
tert-butyl[5-(3-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)-1,3-thiazol-2-yl]carbamate
Quantity
56 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=CN1)C1=CC(=CC=C1)NC1=NC=CC(=N1)C(F)(F)F)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.197 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and 5% NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
the combined organic fractions were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (ethyl acetate/dichloromethane)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC=1SC(=CN1)C=1C=C(C=CC1)NC1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 30.1 mg
YIELD: PERCENTYIELD 69.7%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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